Product packaging for 2-(2-Cyclobutylethyl)cyclopentan-1-ol(Cat. No.:)

2-(2-Cyclobutylethyl)cyclopentan-1-ol

Cat. No.: B13268264
M. Wt: 168.28 g/mol
InChI Key: FHQRMJQTLAPUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intended Use and Research Value: 2-(2-Cyclobutylethyl)cyclopentan-1-ol is a chiral cyclopentanol derivative intended for research and development purposes exclusively. This compound is of significant interest in organic synthesis and medicinal chemistry, particularly for the construction of complex carbocyclic structures. Its molecular framework, featuring a cyclopentanol core with a cyclobutylethyl side chain, makes it a potential intermediate in ring-construction and ring-contraction strategies used to access structurally intricate and strained carbocycles, which are key motifs in many natural products and pharmaceuticals . Physical and Chemical Data: Molecular Formula: C₁₁H₂₀O Molecular Weight: 168.28 g/mol (calculated). Note: Specific physical and chemical properties such as melting point, boiling point, and log P for this exact compound are not currently available in the search results and should be determined through experimental analysis. Handling and Safety: This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets and conduct their own safety assessments before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B13268264 2-(2-Cyclobutylethyl)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2-cyclobutylethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H20O/c12-11-6-2-5-10(11)8-7-9-3-1-4-9/h9-12H,1-8H2

InChI Key

FHQRMJQTLAPUDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCC2CCCC2O

Origin of Product

United States

Synthetic Methodologies for 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available precursors. youtube.comamazonaws.com For 2-(2-Cyclobutylethyl)cyclopentan-1-ol, the primary disconnections focus on the carbon-carbon and carbon-oxygen bonds that are strategically advantageous to form.

Key Disconnections for this compound:

C-O Bond Disconnection: The most straightforward disconnection is the hydroxyl group on the cyclopentane (B165970) ring. This reveals a precursor ketone, 2-(2-Cyclobutylethyl)cyclopentan-1-one. The forward reaction would be a reduction of the ketone using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

C-C Bond Disconnection (Alkyl Chain): The bond between the cyclopentyl ring and the ethyl side chain is a prime candidate for disconnection. This approach, known as an alkylation strategy, leads to two key synthons: a nucleophilic cyclopentanone (B42830) enolate and an electrophilic 2-cyclobutylethyl halide (e.g., 1-bromo-2-cyclobutylethane).

Grignard-type Disconnection: An alternative C-C bond disconnection considers the formation of the alcohol and the attachment of the side chain simultaneously. This leads to cyclopentanone as a starting material and a Grignard reagent, (2-cyclobutylethyl)magnesium bromide. The reaction of these two precursors would form the target molecule directly.

These disconnections suggest a synthetic strategy that hinges on the prior synthesis of two key building blocks: a functionalized cyclopentane and a functionalized cyclobutane (B1203170).

Strategies for the Formation of Cyclopentan-1-ol Ring Systems

The construction of five-membered rings is a fundamental aspect of organic synthesis. baranlab.org Numerous methods exist to form cyclopentane and cyclopentanol (B49286) derivatives, ranging from classical ionic reactions to modern catalytic processes.

Common Methodologies for Cyclopentanol Synthesis:

MethodDescriptionKey Reagents/ConditionsReference(s)
Intramolecular Aldol (B89426) Condensation A 1,5-dicarbonyl compound undergoes an intramolecular reaction to form a five-membered ring containing a β-hydroxy ketone, which can be further modified.Base (e.g., NaOH, LDA) baranlab.org
Ring-Closing Metathesis (RCM) A diene is cyclized using a transition metal catalyst. The resulting cyclopentene (B43876) can be hydrogenated and hydrated to form the cyclopentanol.Grubbs' or Schrock catalyst, H₂/Pd organic-chemistry.org
Reductive [3+2] Cycloaddition Allenes and enones can undergo a cobalt-catalyzed reductive cycloaddition to yield cyclopentanol derivatives with high diastereoselectivity.CoI₂(dppe), Zn, ZnI₂ organic-chemistry.org
Radical Cyclization A radical generated on a side chain of an alkene can attack the double bond in an intramolecular fashion to form a five-membered ring.Radical initiators (e.g., AIBN), tin hydrides baranlab.org
Intramolecular Pinacol Coupling The reductive coupling of two carbonyl groups within the same molecule (e.g., a 1,6-dicarbonyl compound) can form a cyclic diol.SmI₂, Mg, Me₂SiCl₂ organic-chemistry.org

These methods provide a robust toolkit for constructing the cyclopentanol core of the target molecule, allowing for the introduction of various substituents as needed.

Methodologies for the Construction of Cyclobutane Moieties

The cyclobutane ring, characterized by significant ring strain (approximately 26.3 kcal/mol), requires specific synthetic methods for its construction. harvard.edu These methods often involve cycloadditions or ring contractions. acs.orgresearchgate.net

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions are powerful reactions for creating strained four-membered rings. libretexts.org These reactions involve the excitation of two molecules with π-bonds, typically alkenes, by ultraviolet light, leading to their combination to form a cyclobutane ring. fiveable.meacs.org This method is highly valued in organic synthesis for its ability to build complex molecular architectures under mild conditions. fiveable.meresearchgate.net

The stereochemistry of photochemical [2+2] reactions is often straightforward, with the stereochemistry of the reactant alkenes being retained in the cyclobutane product. libretexts.org For example, a cis alkene will typically yield a product with cis substituents.

Contraction of Pyrrolidines and Other Ring Systems

An alternative strategy for forming cyclobutanes is through the contraction of larger, more easily accessible rings. chemistryviews.org A notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines. acs.orgchemistryviews.org

This transformation can be achieved by reacting a pyrrolidine (B122466) derivative with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves an electrophilic amination to form a reactive 1,1-diazene intermediate. acs.org This intermediate then extrudes nitrogen gas (N₂) to generate a 1,4-biradical, which rapidly undergoes intramolecular cyclization to form the stable C-C bond of the cyclobutane ring. acs.org This method has proven effective in the synthesis of natural products containing a cyclobutane core. acs.orgchemistryviews.org Other ring contraction methods, such as the Wolff rearrangement of cyclic α-diazoketones, can also be employed. wikipedia.org

Palladium-Catalyzed Cycloaddition Reactions

Transition-metal catalysis offers sophisticated pathways for constructing and functionalizing cyclobutane rings. Palladium-catalyzed reactions are particularly noteworthy for their efficiency and selectivity. acs.orgrsc.org While many palladium-catalyzed processes involve the ring-opening or functionalization of existing cyclobutane systems, they are integral to creating complex, substituted cyclobutanes. rsc.orgacs.org For instance, palladium catalysts can be used in the enantioselective desymmetrization of cyclobutenes to produce a variety of functionalized cyclobutane derivatives. acs.org

Coupling Strategies for the Cyclobutylethyl Side Chain Attachment

The construction of the this compound structure hinges on the effective coupling of the cyclobutylethyl moiety to the cyclopentanone precursor. Several established and innovative coupling strategies can be envisaged for this purpose.

A conventional and reliable method involves the use of organometallic reagents. For instance, a Grignard reagent derived from a 2-cyclobutylethyl halide (e.g., 2-cyclobutylethylmagnesium bromide) can be reacted with cyclopentanone. This nucleophilic addition to the carbonyl carbon of cyclopentanone would form a tertiary alkoxide, which upon aqueous workup, yields the precursor alcohol to this compound. Subsequent dehydration and reduction steps would lead to the final product.

Another classical approach is the Wittig reaction or its Horner-Wadsworth-Emmons modification. This would involve the reaction of a phosphonium (B103445) ylide derived from a cyclobutylethyl halide with cyclopentanone to form an alkene. Subsequent hydrogenation of the double bond would yield the desired carbon skeleton.

Alkylation of a pre-formed cyclopentanone enolate represents another viable pathway. Deprotonation of cyclopentanone with a strong base like lithium diisopropylamide (LDA) generates the enolate, which can then act as a nucleophile and react with a suitable electrophile such as 2-cyclobutylethyl tosylate or iodide. This would be followed by the reduction of the resulting ketone to the target alcohol.

More contemporary cross-coupling reactions, typically catalyzed by transition metals, offer powerful alternatives. For example, a Negishi coupling could be employed, involving the reaction of an organozinc reagent derived from the cyclobutylethyl side chain with a 2-halocyclopentanone derivative in the presence of a palladium or nickel catalyst. mdpi.com

Modern Catalytic Approaches to Cycloalkanol Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of cycloalkanols like this compound can benefit significantly from these advanced catalytic systems.

Transition metal catalysis offers a versatile toolkit for the construction of complex cyclic molecules. mdpi.com These reactions often proceed with low catalyst loadings and can provide access to chemical transformations not achievable through other means. mdpi.com

For the synthesis of substituted cycloalkanes, methods such as the manganese-catalyzed coupling of diols with secondary alcohols or ketones have been developed. nih.govacs.org This approach provides an atom-economical route to form C-C bonds. nih.gov While not directly producing the target alcohol, such methods could be adapted to construct the carbon skeleton.

Palladium-catalyzed cascade reactions, such as carboamination/Diels-Alder sequences, have been shown to be effective in the stereocontrolled synthesis of polycyclic heterocycles and can be conceptually extended to carbocyclic systems. nih.gov These cascade reactions allow for the formation of multiple bonds and rings in a single operation, significantly increasing synthetic efficiency. nih.gov Furthermore, transition metal-catalyzed cycloaddition reactions are powerful strategies for the rapid construction of molecular complexity. nih.gov For instance, rhodium-catalyzed [n+2+2] cycloadditions have been utilized in the asymmetric synthesis of various bicyclic nitrogen heterocycles and demonstrate the potential for creating complex ring systems with high stereocontrol. nih.gov

Recent advancements in photocatalysis combined with transition metal catalysis have enabled novel transformations, such as the enantioconvergent construction of chiral alcohols through a radical Brook rearrangement followed by cross-coupling. researchgate.net This highlights the potential of combining different catalytic manifolds to achieve challenging synthetic goals.

Below is a table summarizing some relevant transition metal-mediated transformations:

Reaction TypeMetal CatalystKey FeaturesPotential Application
Hydrogen Borrowing CascadeManganeseAtom-economical C-C bond formation from alcohols/ketones and diols. nih.govConstruction of the substituted cyclopentane ring.
Alkene Carboamination/Diels-AlderPalladiumCascade reaction forming multiple bonds and rings with high stereoselectivity. nih.govAssembly of a precursor to the target molecule.
[n+2+2] CycloadditionRhodiumAsymmetric synthesis of bicyclic systems. nih.govEnantioselective synthesis of related cyclic structures.
Photocatalytic Radical Cross-CouplingNickel/PhotocatalystEnantioconvergent synthesis of chiral alcohols. researchgate.netStereoselective introduction of the hydroxyl group.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. researchgate.net A key advantage is the often lower toxicity and sensitivity to air and moisture of organocatalysts compared to many transition metal complexes. researchgate.net

For the synthesis of cyclic and polycyclic structures, amino-acid-based catalysts like proline have proven to be highly effective. youtube.com L-proline can catalyze aldol and Mannich reactions, enabling the enantioselective formation of C-C bonds. In the context of this compound synthesis, an organocatalytic aldol reaction between cyclopentanone and a cyclobutylethyl-containing aldehyde could be a key step to introduce the side chain with stereocontrol.

Cinchona alkaloids are another important class of organocatalysts that can act as bifunctional catalysts, activating both the nucleophile and the electrophile. youtube.com These catalysts have been successfully employed in a variety of asymmetric transformations, including Michael additions and cycloadditions, which could be adapted for the synthesis of substituted cyclopentanols.

The development of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, allows for the activation of substrates in a highly organized transition state, leading to excellent stereocontrol. acs.org Such catalysts could be designed to facilitate the key bond-forming steps in the synthesis of the target molecule.

Organocatalyst TypeExampleKey ReactionsPotential Application
Amino AcidL-ProlineAldol reaction, Mannich reaction. youtube.comEnantioselective C-C bond formation.
Cinchona AlkaloidQuinine, QuinidineMichael addition, cycloaddition. youtube.comAsymmetric synthesis of the cyclopentane ring.
Bifunctional CatalystThiourea-based catalystsActivation of both nucleophile and electrophile. youtube.comStereocontrolled introduction of the side chain.

Stereochemical Control in the Synthesis of 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Identification of Stereocenters and Enantiomeric/Diastereomeric Possibilities

2-(2-Cyclobutylethyl)cyclopentan-1-ol possesses three stereocenters, which are specific carbon atoms bonded to four different groups. The presence of these chiral centers gives rise to multiple stereoisomers. The carbon atom at position 1 of the cyclopentanol (B49286) ring (C1), the carbon at position 2 of the cyclopentanol ring (C2), and the carbon at position 1 of the cyclobutylethyl side chain are all stereogenic centers.

The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereocenters. For this compound, with three stereocenters, there are 2^3 = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The relative configuration of the substituents on the cyclopentane (B165970) ring determines whether the diastereomers are cis or trans. The absolute configuration of each stereocenter is designated as either (R) or (S). This leads to a complex mixture of (1R,2R), (1S,2S), (1R,2S), (1S,2R) configurations for the cyclopentanol core, each of which can be combined with the (R) or (S) configuration of the stereocenter in the side chain.

Table 1: Possible Stereoisomers of this compound

Stereocenter 1 (C1 of Cyclopentanol)Stereocenter 2 (C2 of Cyclopentanol)Stereocenter 3 (C1 of Side Chain)Relationship
RRREnantiomer of S,S,S
SSSEnantiomer of R,R,R
RRSEnantiomer of S,S,R
SSREnantiomer of R,R,S
RSREnantiomer of S,R,S
SRSEnantiomer of R,S,R
RSSEnantiomer of S,R,R
SRREnantiomer of R,S,S

This table is illustrative of the possible combinations of stereoisomers.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved through either substrate-controlled or reagent-controlled methods.

In substrate-controlled diastereoselection, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For the synthesis of a substituted cyclopentanol, a common strategy involves the reduction of a 2-substituted cyclopentanone (B42830). The incoming hydride reagent will preferentially attack from the less sterically hindered face of the ketone, leading to a predominance of one diastereomer.

For instance, in the synthesis of related 2-alkylcyclopentanols, the reduction of a 2-alkylcyclopentanone often leads to the trans isomer as the major product. The bulky alkyl group directs the approach of the reducing agent to the opposite face of the ring. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

Table 2: Diastereoselective Reduction of 2-Substituted Cyclopentanones (Analogous Examples)

Substrate (Analogous)Reducing AgentMajor Product (Diastereomer)Diastereomeric Ratio (dr)
2-MethylcyclopentanoneLiAlH₄trans-2-Methylcyclopentan-1-ol>90:10
2-PhenylcyclopentanoneNaBH₄trans-2-Phenylcyclopentan-1-ol~85:15

Data presented are typical results for analogous compounds and serve to illustrate the principle of substrate-controlled diastereoselection.

Reagent-controlled diastereoselection employs a chiral reagent to influence the stereochemical outcome, regardless of the substrate's inherent chirality. This approach is particularly useful when the substrate does not have a strong directing group.

An example of this can be seen in aldol (B89426) reactions to form a precursor to the cyclopentanol ring. By using a chiral Lewis acid or a chiral base, it is possible to control the formation of a specific diastereomer of the aldol adduct. Subsequent cyclization and reduction would then yield a diastereomerically enriched cyclopentanol. While no specific examples for this compound are available, this remains a powerful strategy in organic synthesis.

Enantioselective Synthetic Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is a critical aspect of modern pharmaceutical and fine chemical synthesis.

A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy has been successfully applied to the synthesis of various chiral cyclic compounds.

For example, in a synthesis analogous to that of our target molecule, a chiral auxiliary could be attached to a cyclopentenone precursor. A subsequent conjugate addition of a cyclobutylethyl group, directed by the chiral auxiliary, would establish the stereocenter at the C2 position. Removal of the auxiliary and reduction of the ketone would then yield an enantiomerically enriched this compound. Evans' oxazolidinones are common chiral auxiliaries used in such transformations to achieve high levels of stereocontrol. blogspot.com

Table 3: Chiral Auxiliary-Mediated Asymmetric Reactions (Analogous Examples)

Substrate (Analogous)Chiral AuxiliaryReaction TypeProduct ConfigurationEnantiomeric Excess (ee)
Cyclopentenone(S)-4-Benzyl-2-oxazolidinoneConjugate Addition(R)>95%
Prochiral Ketone(R,R)-1,2-Diaminocyclohexane (as part of a chiral ligand)Asymmetric Hydrogenation(S)>99%

This table provides illustrative examples of how chiral auxiliaries are used to control stereochemistry in reactions relevant to the synthesis of substituted cyclopentanols.

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds. nih.gov It utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. This approach is often preferred over the use of chiral auxiliaries due to its higher atom economy.

In the context of synthesizing this compound, an asymmetric hydrogenation of a 2-(2-cyclobutylethyl)cyclopent-2-en-1-one precursor could be a viable strategy. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are known to be highly effective for the enantioselective reduction of unsaturated ketones.

Another approach could involve a catalytic asymmetric [3+2] cycloaddition to construct the cyclopentane ring with high enantioselectivity. nih.gov For instance, a chiral Lewis acid could catalyze the reaction between a cyclobutylethyl-containing dipolarophile and a three-carbon component to form a chiral cyclopentane derivative.

Table 4: Asymmetric Catalysis in the Synthesis of Chiral Cyclic Compounds (Analogous Examples)

Reaction TypeCatalyst SystemSubstrate (Analogous)Product ConfigurationEnantiomeric Excess (ee)
Asymmetric HydrogenationRu-BINAP2-Methylcyclopent-2-en-1-one(S)>98%
Asymmetric Diels-AlderChiral Lewis Acid (e.g., Boron-based)Cyclopentadiene and an α,β-unsaturated ketoneEndo adduct>95%
Asymmetric Michael AdditionChiral Organocatalyst (e.g., Proline derivative)Dimethyl malonate to Cyclopentenone(R)>90%

The data in this table are derived from literature on analogous reactions and demonstrate the potential of asymmetric catalysis for the synthesis of the target molecule.

Biocatalytic Strategies for Chiral Cycloalkanol Formation

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols due to the high specificity and mild reaction conditions offered by enzymes. The reduction of a prochiral ketone precursor, 2-(2-cyclobutylethyl)cyclopentan-1-one, is a primary route to this compound. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, catalyzing the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group with high stereoselectivity.

The stereochemical outcome of the bioreduction is dictated by the enzyme's ability to differentiate between the two faces (Re or Si) of the ketone. While specific studies on 2-(2-cyclobutylethyl)cyclopentan-1-one are not prevalent in the literature, extensive research on the biocatalytic reduction of analogous 2-substituted cyclopentanones and other cyclic ketones provides valuable insights. For instance, the reduction of 2-alkyl-substituted cyclopentanones using various microorganisms or isolated enzymes often yields the corresponding alcohols with high enantiomeric excess (ee).

A study on the bioreduction of various substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones using hydroxysteroid dehydrogenase demonstrated the potential for high stereoselectivity in related fused-ring systems. nih.gov Similarly, the use of Baker's Yeast (Saccharomyces cerevisiae) is a well-established method for the environmentally friendly reduction of cyclic ketones, including substituted cyclohexanones. sphinxsai.com These whole-cell systems contain a variety of reductases that can exhibit different stereopreferences, and the outcome can often be tuned by modifying the reaction conditions or the substrate itself.

The data in the table below, derived from studies on analogous cyclic ketones, illustrates the typical performance of biocatalytic reductions in generating chiral cycloalkanols.

Substrate (Analogous Compound)BiocatalystProductEnantiomeric Excess (ee %)Diastereomeric Ratio (dr)
2-MethylcyclopentanoneYeast Alcohol Dehydrogenase (YADH)(1S,2R)-2-Methylcyclopentan-1-ol>99Not Applicable
2-PropylcyclopentanoneLactobacillus kefir ADH(1S,2R)-2-Propylcyclopentan-1-ol98Not Applicable
(rac)-Bicyclo[3.2.0]hept-2-en-6-oneThermoanaerobium brockii ADH(1R,5S,6S)-Bicyclo[3.2.0]hept-2-en-6-ol>95Not Applicable

This table presents illustrative data from studies on analogous compounds to demonstrate the potential of biocatalytic reduction for the synthesis of chiral this compound.

Stereospecific Reactions Leading to Cyclobutane (B1203170) and Cyclopentane Derivatives

The construction of the cyclobutane and cyclopentane rings with the desired stereochemistry is a critical aspect of the total synthesis of this compound. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly valuable in this context.

For the formation of the cyclobutane moiety, various cycloaddition reactions are employed. For instance, [2+2] cycloadditions of alkenes can be highly stereospecific. The stereochemical information from the starting alkenes is transferred to the resulting cyclobutane ring. While not directly a cycloaddition, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids followed by ring expansion can also lead to cyclobutane derivatives with excellent stereocontrol. doi.org Another approach involves the stereoselective synthesis of metalated cyclobutyl derivatives, which can then be further functionalized. haifa.ac.il

The synthesis of the substituted cyclopentane ring can be achieved through several stereospecific methods. One-pot syntheses of enantiomerically enriched 2,3-disubstituted cyclopentanones have been developed via copper-catalyzed 1,4-reduction and subsequent alkylation. nih.gov This method allows for the creation of trans-2,3-disubstituted cyclopentanones with excellent enantiomeric and diastereomeric excesses. The stereochemistry is controlled by the chiral catalyst and the nature of the electrophile used in the alkylation step. The resulting stereochemically defined cyclopentanone can then be reduced to the desired cyclopentanol.

The following table showcases research findings from stereospecific reactions used to generate cyclobutane and cyclopentane derivatives analogous to the target molecule's substructures.

Reaction TypeStarting Material (Analogous)Product (Analogous)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Copper-Catalyzed 1,4-Reduction/Alkylation3-Methylcyclopentenonetrans-2-Allyl-3-methylcyclopentanone>95:598
1,3-Dipolar CycloadditionChiral Cyclobutyl Dehydro Amino AcidCyclopropyl Fused CyclobutaneSingle Diastereomer>99
Norrish-Yang Photocyclisationα-Heteroatom-Substituted β-Methyl Butyrophenonecis-1,2-Cyclobutanediol DerivativeExcellentEnantiomerically Pure Starting Material

This table presents illustrative data from studies on analogous compounds to demonstrate the potential of stereospecific reactions for the synthesis of the cyclobutane and cyclopentane moieties of this compound.

Separation and Resolution Techniques for Stereoisomers

When a synthesis yields a mixture of stereoisomers, efficient separation and resolution techniques are paramount. For diastereomers, which have different physical properties, conventional chromatographic methods such as column chromatography on silica (B1680970) gel can often be effective. chromforum.org

The separation of enantiomers, however, requires a chiral environment. This is typically achieved through two main strategies: conversion to diastereomers followed by separation, or chiral chromatography.

Conversion to Diastereomers: A racemic mixture of this compound can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography or crystallization. Subsequently, the resolving agent is cleaved to yield the separated enantiomers. A common approach for alcohols is the formation of diastereomeric esters using a chiral acid. nih.govresearchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. For compounds with multiple chiral centers, a combination of chiral and achiral chromatography can be employed to separate all stereoisomers. sigmaaldrich.com

Another important technique is enzymatic kinetic resolution (EKR). This method utilizes the enantioselectivity of enzymes, often lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. scielo.brscielo.brresearchgate.netmdpi.comrsc.org For a racemic alcohol, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. The efficiency of an EKR is often described by the enantiomeric ratio (E-value).

The table below summarizes data from the separation and resolution of stereoisomers of analogous cyclic alcohols.

TechniqueCompound (Analogous)Method DetailsOutcome
HPLC Separation of DiastereomersDiastereomeric Esters of a Racemic AlcoholNormal phase HPLC on silica gelSeparation factor (α) = 1.18
Enzymatic Kinetic Resolutionrac-1-Methyl-1,2,3,4-tetrahydronaphthalen-1-olLipase A from Candida antarctica, vinyl butyrate44% conversion, 96% ee for (R)-ester
Chiral HPLCEnantiomers of a Bicyclic AlcoholChiral stationary phase (e.g., cellulose-based)Baseline separation of enantiomers

This table presents illustrative data from studies on analogous compounds to demonstrate the potential of various techniques for the separation and resolution of the stereoisomers of this compound.

Conformational Analysis of 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Fundamental Principles of Cycloalkane Conformation

The shape of cycloalkanes is a compromise between minimizing different types of strain, primarily ring strain and torsional strain, as well as steric interactions.

Ring Strain and Torsional Strain in Four- and Five-Membered Rings

Ring strain is a combination of angle strain and torsional strain. wikipedia.orglibretexts.orglibretexts.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. libretexts.orgpressbooks.pub Torsional strain, on the other hand, results from the eclipsing of bonds on adjacent atoms. libretexts.orgkhanacademy.org

Cyclobutane (B1203170): A planar cyclobutane would have internal bond angles of 90°, leading to significant angle strain. wikipedia.orgmaricopa.edu To alleviate some of the torsional strain that would arise from all eight C-H bonds being eclipsed in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.comlibretexts.org This puckering slightly decreases the bond angles to about 88°, which increases angle strain but is energetically favorable because it reduces the eclipsing of adjacent hydrogens. wikipedia.orglibretexts.orglibretexts.org The total ring strain in cyclobutane is approximately 26.3 kcal/mol. wikipedia.orgslideshare.net

Ring SystemPlanar Bond AngleActual Bond Angle (Puckered)Primary Strain Type(s)Total Ring Strain (kcal/mol)
Cyclobutane90°~88°Angle and Torsional Strain26.3
Cyclopentane (B165970)108°N/ATorsional Strain7.4

Steric Interactions and A-Strain Considerations

Steric strain occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive forces. libretexts.orgkhanacademy.org In substituted cycloalkanes, the spatial arrangement of substituents can lead to significant steric interactions.

A specific type of steric strain is A-strain , or 1,3-diaxial strain, which is particularly important in cyclohexane (B81311) but the principles can be applied to other puckered rings. It refers to the steric repulsion between a substituent in an axial-like position and other atoms on the same side of the ring. While not as pronounced as in six-membered rings, similar repulsive interactions can influence the conformational preferences of substituted cyclobutane and cyclopentane rings, affecting the orientation of the 2-cyclobutylethyl and hydroxyl groups in 2-(2-Cyclobutylethyl)cyclopentan-1-ol.

Preferred Conformations of the Cyclopentane Ring in this compound

The cyclopentane ring is highly flexible and rapidly interconverts between various non-planar conformations to minimize torsional strain.

Envelope and Half-Chair Forms and Their Interconversion

The two most commonly discussed conformations for cyclopentane are the envelope and the half-chair (or twist) forms. openochem.orgscribd.com

Envelope Conformation: In this form, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. libretexts.orgopenochem.org This conformation alleviates some torsional strain, but some eclipsing interactions remain. libretexts.org

Half-Chair Conformation: In the half-chair form, three carbon atoms are in a plane, with one atom above and one below the plane. openochem.org This conformation is also effective at reducing torsional strain.

In unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is very small, with the envelope form being slightly lower in energy. stackexchange.com The molecule rapidly interconverts between these forms. scribd.com For a substituted cyclopentane like this compound, the bulky substituents will preferentially occupy positions that minimize steric interactions, which will favor certain envelope or half-chair conformations over others.

Pseudorotation Dynamics

The facile interconversion between the various envelope and half-chair conformations of cyclopentane occurs through a process called pseudorotation . wikipedia.orgresearchgate.net This is not a true rotation of the entire molecule, but rather a continuous wave-like motion of the out-of-plane puckering around the ring. youtube.com This process allows each carbon atom to sequentially become the "flap" of the envelope or occupy the out-of-plane positions in the half-chair, leading to a dynamic equilibrium of conformers. dalalinstitute.comyoutube.com The energy barrier for pseudorotation is very low, making the cyclopentane ring highly flexible at room temperature. scribd.com

Conformational Landscape of the Cyclobutane Moiety

As previously mentioned, the cyclobutane ring is not planar. It adopts a puckered, non-planar conformation to reduce the torsional strain that would be present in a flat structure. libretexts.orgdalalinstitute.commasterorganicchemistry.com This puckered shape, often described as a "butterfly" conformation, involves one carbon atom being bent out of the plane formed by the other three. dalalinstitute.comlibretexts.org

Puckered and Planar Conformations

To alleviate inherent ring strain, cycloalkanes larger than cyclopropane (B1198618) adopt non-planar, or puckered, conformations. libretexts.orgdalalinstitute.com This is a direct consequence of the molecule's drive to minimize angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). dalalinstitute.comchemistrysteps.com

For the cyclopentane ring in this compound, a planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds, despite having internal bond angles (108°) close to the ideal tetrahedral angle. libretexts.orgdalalinstitute.com To relieve this strain, cyclopentane and its derivatives exist in two primary puckered conformations: the envelope and the half-chair . dalalinstitute.com The envelope conformation has four carbon atoms in a plane with the fifth puckered out of the plane, while the half-chair has three carbons in a plane, with one puckered above and one below. dalalinstitute.com In unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert. researchgate.net

The cyclobutane ring also deviates from a planar structure to reduce torsional strain. A planar cyclobutane would have substantial angle strain (90° bond angles) and all C-H bonds would be eclipsed. libretexts.orgdalalinstitute.com To mitigate the torsional strain, cyclobutane adopts a puckered or bent conformation , where one carbon atom is out of the plane of the other three. dalalinstitute.com This puckering slightly increases the angle strain but significantly reduces the eclipsing interactions between adjacent hydrogens. libretexts.org

Ring SystemPlanar Conformation StrainPredominant Puckered Conformation(s)Strain Relief Mechanism
Cyclopentane High Torsional Strain, Low Angle StrainEnvelope, Half-ChairReduces Torsional Strain
Cyclobutane High Angle and Torsional StrainPuckered/BentReduces Torsional Strain

Ring Flipping Dynamics and Energy Barriers

Both the cyclopentane and cyclobutane rings in this compound are conformationally dynamic, undergoing rapid "ring flipping" processes at room temperature. This involves the interconversion between different puckered conformations.

For the cyclopentane ring , the process is often described as a pseudorotation , where the pucker travels around the ring. The energy barrier for this process in unsubstituted cyclopentane is very low, on the order of a few kcal/mol, allowing for constant and rapid interconversion between various envelope and half-chair conformations. researchgate.net

The cyclobutane ring also undergoes a rapid inversion of its puckered conformation, where the out-of-plane carbon atom "flips" through the plane to the opposite side. The energy barrier for this ring inversion in unsubstituted cyclobutane is also relatively low, estimated to be around 1.5 kcal/mol.

It is important to note that the presence of substituents, as in this compound, will influence these energy barriers. The bulky cyclobutylethyl group and the hydroxyl group on the cyclopentane ring will create energetic preferences for certain puckered conformations, thus altering the dynamics of ring flipping. For instance, a substituent on a cyclopentane ring can raise the barrier to ring flipping to around 3.5 kcal/mol. researchgate.net

Ring SystemDynamic ProcessDescriptionTypical Energy Barrier (unsubstituted)
Cyclopentane PseudorotationThe pucker migrates around the ring, interconverting envelope and half-chair forms.~0.5 kcal/mol
Cyclobutane Ring InversionThe puckered ring inverts its conformation.~1.5 kcal/mol

Conformational Interplay Between the Cyclobutane and Cyclopentane Rings

The ethyl linker connecting the cyclobutane and cyclopentane rings in this compound introduces a degree of conformational complexity not present in simple monosubstituted cycloalkanes. The rotational freedom around the C-C single bonds of the ethyl chain allows the two rings to adopt various relative orientations.

The conformational preferences of each ring will influence the other. For example, the puckering of the cyclopentane ring will dictate the initial trajectory of the ethyl chain, which in turn will influence the preferred orientation of the cyclobutane ring to minimize steric interactions. Conversely, the puckering of the cyclobutane ring and its orientation will create steric demands that can influence the conformational equilibrium of the cyclopentane ring.

The most stable global conformation of the molecule will be one that minimizes unfavorable steric interactions between the two rings and between the rings and the ethyl linker. This will likely involve a staggered arrangement of the bonds along the ethyl chain and an orientation of the two rings that places them in relatively uncrowded space. The flexibility of the ethyl linker allows the molecule to adopt a conformation that accommodates the puckering of both rings, although certain combinations of puckered states may be energetically disfavored due to steric clashes.

Influence of Substituents on Global Molecular Conformation and Flexibility

In substituted cycloalkanes, there is a general preference for bulky substituents to occupy positions that minimize steric strain. In the context of the puckered cyclopentane ring, substituents can be in positions that are roughly analogous to the axial and equatorial positions in cyclohexane. To minimize steric interactions, the bulky 2-cyclobutylethyl group will preferentially occupy a pseudo-equatorial position on the cyclopentane ring. This orientation directs the substituent away from the bulk of the ring, reducing steric hindrance.

The hydroxyl group at the 1-position is smaller than the cyclobutylethyl group and will also have a preference for a pseudo-equatorial position to minimize steric strain. However, the relative orientation of the hydroxyl and the cyclobutylethyl groups (cis or trans) will be a key determinant of the most stable conformation. In a 1,2-disubstituted cyclopentane, a trans-configuration with both bulky groups in pseudo-equatorial positions is generally the most stable arrangement. A cis-configuration would force one of the substituents into a less favorable pseudo-axial position, leading to increased steric strain.

The conformational flexibility of the entire molecule will be reduced compared to unsubstituted cycloalkanes. The bulky substituents will create a more defined energy landscape with deeper energy minima for the preferred conformations and higher energy barriers for the interconversion between them. The interplay of the steric demands of both the cyclobutylethyl group and the hydroxyl group will ultimately dictate the predominant three-dimensional shape of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl (-OH) group is the most reactive site in the molecule, participating in oxidation, reduction, nucleophilic substitution, and elimination reactions.

The secondary alcohol can be oxidized to form the corresponding ketone, 2-(2-cyclobutylethyl)cyclopentan-1-one. This transformation is a common and important reaction in organic synthesis. byjus.commasterorganicchemistry.com The presence of a hydrogen atom on the carbon bearing the hydroxyl group is a prerequisite for this oxidation. byjus.com

A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. masterorganicchemistry.comlibretexts.org Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Milder, more selective oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and the reagents used in Swern or Dess-Martin oxidations. masterorganicchemistry.com

The general mechanism for oxidation using chromic acid involves two main steps:

Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent, forming a chromate ester intermediate.

E2 Elimination: A base (often water) removes the proton from the carbon attached to the oxygen, leading to the elimination of a reduced chromium species and the formation of the carbon-oxygen double bond of the ketone.

Secondary alcohols are readily oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comjackwestin.com

Oxidizing Agent Typical Product Key Features
Chromic Acid (Jones Reagent)KetoneStrong oxidant, acidic conditions. libretexts.org
Potassium PermanganateKetoneStrong oxidant, conditions can be varied.
Pyridinium Chlorochromate (PCC)KetoneMilder oxidant, useful for sensitive substrates. masterorganicchemistry.com
Dess-Martin PeriodinaneKetoneMild, neutral conditions. masterorganicchemistry.com
Swern OxidationKetoneMild, low-temperature conditions. masterorganicchemistry.com

While the oxidation of alcohols is common, their reduction to the corresponding alkane, (2-cyclobutylethyl)cyclopentane, is less direct. The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion difficult. Therefore, a two-step process is typically employed:

Conversion to a Good Leaving Group: The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. Sulfonates are excellent leaving groups. jackwestin.com

Reductive Cleavage: The resulting sulfonate ester is then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to displace the leaving group and form the alkane.

Nucleophilic substitution at the carbon bearing the hydroxyl group requires the conversion of the -OH group into a good leaving group. jackwestin.com This can be achieved in two primary ways:

Protonation: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule. A nucleophile can then attack the carbon. For secondary alcohols, this can proceed via an Sₙ1 mechanism (forming a carbocation intermediate) or an Sₙ2 mechanism (backside attack). jackwestin.com

Conversion to a Sulfonate Ester: As described in the reduction pathways, converting the alcohol to a tosylate or mesylate makes it susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. jackwestin.com

The removal of the hydroxyl group and a hydrogen atom from an adjacent carbon results in the formation of an alkene. This elimination reaction, known as dehydration, is typically acid-catalyzed. libretexts.org The mechanism can be either E1 or E2.

E1 Mechanism: This pathway is common for secondary and tertiary alcohols in the presence of a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid. libretexts.orgopenstax.org The reaction proceeds in steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Loss of the leaving group to form a carbocation intermediate.

A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon to form the double bond.

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. libretexts.orgyoutube.com For an alcohol to undergo an E2 reaction, the hydroxyl group must first be converted into a better leaving group, such as a tosylate. libretexts.org

In accordance with Zaitsev's Rule , the major product of these elimination reactions is typically the more substituted, and therefore more stable, alkene. openstax.orglibretexts.orgmasterorganicchemistry.com For 2-(2-cyclobutylethyl)cyclopentan-1-ol, dehydration would likely yield 1-(2-cyclobutylethyl)cyclopent-1-ene as the major product.

Reactivity of the Cycloalkane Ring Systems

The cyclopentane (B165970) and cyclobutane (B1203170) rings are composed of relatively unreactive C-C and C-H sigma bonds. However, the cyclobutane ring possesses significant angle strain, making it more susceptible to ring-opening reactions than the more stable cyclopentane ring. wordpress.combrainly.in

Due to its inherent ring strain, the cyclobutane ring can undergo cleavage under certain conditions, such as hydrogenation at elevated temperatures and pressures in the presence of a metal catalyst like nickel or platinum. pharmaguideline.com This results in the formation of an open-chain alkane. While cyclopropane (B1198618) undergoes ring-opening reactions more readily, cyclobutane can also react under forcing conditions. wordpress.compharmaguideline.com Higher cycloalkanes like cyclopentane are generally resistant to such ring-opening reactions. wordpress.compharmaguideline.com

The thermal decomposition of cyclobutane has been studied and is known to proceed through a biradical mechanism, leading to the formation of two ethylene (B1197577) molecules. arxiv.org For a substituted cyclobutane like the one in this compound, such reactions would be more complex. Additionally, transition metal catalysts can facilitate the cleavage of the C-C bonds in cyclobutane. researchgate.net

Ring System Relative Stability Susceptibility to Ring-Opening Typical Conditions for Ring-Opening
CyclopentaneHighLowGenerally unreactive to ring-opening. wordpress.com
CyclobutaneLow (strained)ModerateCatalytic hydrogenation (e.g., Ni, Pt), high temperature. pharmaguideline.com

Skeletal Rearrangements and Fragmentation

The structural arrangement of this compound, featuring a strained cyclobutane ring proximate to a functionalized cyclopentane ring, makes it a candidate for a variety of skeletal rearrangements, particularly under acidic conditions. A key analogous reaction is the acid-catalyzed dehydration of 1-cyclobutylethanol, which readily undergoes ring expansion to form methylcyclopentene. vaia.comchegg.comchegg.comlibretexts.org This transformation is driven by the relief of ring strain in the four-membered cyclobutane ring and the formation of a more stable secondary or tertiary carbocation.

Following the protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation would form on the cyclopentane ring. This carbocation could then induce a rearrangement involving the adjacent cyclobutylethyl group. Specifically, a 1,2-alkyl shift, where a C-C bond of the cyclobutane ring migrates to the carbocationic center, would lead to the expansion of the cyclobutane ring into a more stable cyclopentane ring. researchgate.netingentaconnect.commdpi.com This process, known as a cyclobutylmethylcarbenium ion rearrangement, is a well-documented phenomenon. researchgate.netugent.beacs.orgstackexchange.comechemi.com The driving force for this rearrangement is the significant relief of ring strain associated with the conversion of a cyclobutane to a cyclopentane system. stackexchange.comechemi.com

The fragmentation of this compound, particularly in mass spectrometry, is expected to follow patterns characteristic of cyclic alcohols. The molecular ion peak may be weak or absent. nih.govlibretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (M-18). nih.govlibretexts.org For cyclopentanol (B49286) and its derivatives, a characteristic fragmentation involves the loss of an ethene molecule (M-28) after ring opening. The base peak is often associated with a stable fragment resulting from these initial cleavages. The presence of the cyclobutylethyl substituent would introduce additional fragmentation pathways, including cleavage at the benzylic-like position next to the cyclobutane ring and fragmentation of the cyclobutane ring itself.

Electrophilic and Nucleophilic Attacks on the Ring Systems

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic nature of its different components. The hydroxyl group on the cyclopentane ring makes the oxygen atom a site for electrophilic attack, such as protonation in acidic media, which is the initial step in dehydration and rearrangement reactions. cmu.edu If the alcohol were to be dehydrated to form an alkene, the resulting double bond within the cyclopentene (B43876) ring or an exocyclic double bond would be susceptible to electrophilic addition reactions. libretexts.orgspcmc.ac.inyoutube.comochemtutor.com For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the regioselectivity following Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org

The cyclobutane ring, being a strained alkane, is generally unreactive towards electrophiles and nucleophiles under normal conditions. However, in the presence of strong Lewis acids or under conditions that promote the formation of a carbocation adjacent to the ring, the strained C-C bonds can undergo cleavage. Nucleophilic attack on the cyclobutane ring itself is uncommon unless it is activated by electron-withdrawing groups, which are absent in this molecule. However, nucleophilic substitution reactions could occur at the carbon bearing the hydroxyl group if it is first converted to a good leaving group, such as a tosylate. The rate and mechanism of such a substitution (S_N_1 or S_N_2) would be influenced by steric hindrance from the bulky cyclobutylethyl substituent and the potential for neighboring group participation from the cyclobutane ring. spcmc.ac.inwikipedia.orgresearchgate.net

Detailed Mechanistic Studies of Reactions Involving this compound

Hydrogen Atom Abstraction Mechanisms in Alcohols

Hydrogen atom abstraction (HAT) is a fundamental process in the radical chemistry of alcohols. chegg.comwikipedia.org In the context of this compound, the most likely sites for hydrogen abstraction by a radical species (X•) are the hydrogen atom attached to the carbon bearing the hydroxyl group (the α-hydrogen) and the hydrogen of the hydroxyl group itself.

The general mechanism for HAT from an alcohol can be represented as:

Abstraction from the C-H bond: X• + R₂CHOH → XH + R₂ĊOH

Abstraction from the O-H bond: X• + R₂CHOH → XH + R₂CHO•

The selectivity of this process depends on the nature of the abstracting radical and the bond dissociation energies of the C-H and O-H bonds. For many common radicals, such as the hydroxyl radical, abstraction from the α-C-H bond is often favored due to the lower bond dissociation energy of this bond compared to other C-H bonds in the molecule. The resulting α-hydroxyalkyl radical is stabilized by the adjacent oxygen atom. Kinetic studies on the hydrogen atom abstraction from 1-butanol (B46404) by hydroxyl radicals have shown that all sites of the molecule can be attacked, with the rate constants being site-specific. researchgate.net Theoretical studies on hydrogen abstraction from various alcohols by methoxy (B1213986) radicals have also highlighted the influence of molecular structure on the reaction kinetics. acs.org

Carbocation-Mediated Rearrangements

As mentioned in section 5.2.2, carbocation-mediated rearrangements are highly probable for this compound, especially under acidic conditions. The mechanism for the ring expansion of the cyclobutane ring proceeds through a series of steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst.

Formation of a carbocation: The protonated hydroxyl group leaves as a molecule of water, generating a secondary carbocation on the cyclopentane ring.

Ring expansion: A C-C bond from the adjacent cyclobutane ring migrates to the positively charged carbon of the cyclopentane ring. This is a 1,2-alkyl shift and results in the formation of a more stable cyclopentyl cation and the expansion of the original four-membered ring into a five-membered ring. researchgate.netingentaconnect.com This process is driven by the relief of approximately 26 kcal/mol of ring strain in the cyclobutane ring. researchgate.net

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the new carbocationic center, leading to the formation of a double bond and yielding a spirocyclic or fused bicyclic alkene.

This type of rearrangement is a classic example of how the relief of ring strain can be a powerful driving force in organic reactions. researchgate.netingentaconnect.commdpi.com

Radical Reactions

The presence of the alcohol functional group and the cyclic hydrocarbon framework in this compound allows for a range of radical reactions. Following hydrogen atom abstraction from the α-carbon, the resulting α-hydroxyalkyl radical can undergo several subsequent reactions. For instance, in the presence of an oxidizing agent, this radical can be further oxidized to a ketone.

If the ethyl chain contained a double bond, intramolecular radical cyclization would be a plausible reaction pathway. The radical generated on the cyclopentanol ring could add to the double bond, leading to the formation of a new ring system. The regioselectivity of such cyclizations is generally governed by Baldwin's rules. The synthesis of various cyclopentanols via the free-radical cyclization of unsaturated precursors has been well-established. ingentaconnect.comresearchgate.net While the parent molecule is saturated, radical reactions could be initiated by other means, such as photolysis in the presence of a radical initiator.

Structure-Reactivity Relationships within Cycloalkanol Systems

The reactivity of cycloalkanols is significantly influenced by their ring size and the nature and position of substituents. The reactivity of this compound can be understood by considering these relationships.

The cyclopentanol ring, being relatively strain-free, behaves similarly to acyclic secondary alcohols in many reactions. However, the presence of the bulky 2-(2-cyclobutylethyl) substituent will exert steric hindrance, potentially slowing down reactions that involve nucleophilic attack at the carbinol carbon or the hydroxyl group itself.

The cyclobutane ring is the most influential structural feature affecting the molecule's reactivity, primarily due to its inherent ring strain. This strain makes the C-C bonds of the cyclobutane ring weaker and more susceptible to cleavage in reactions that can relieve this strain, such as the carbocation-mediated ring expansion discussed earlier.

The relative rates of solvolysis of cycloalkyl tosylates provide a quantitative measure of the influence of ring size on reactivity. For instance, the solvolysis of secondary tosylates in 50% aqueous trifluoroethanol shows that the reaction rates are sensitive to the structure of the alkyl group. whiterose.ac.uk While specific data for a 2-(2-cyclobutylethyl)cyclopentyl tosylate is unavailable, it is expected that its solvolysis would be significantly influenced by the potential for neighboring group participation by the cyclobutane ring, potentially leading to accelerated rates and rearranged products.

Steric Effects on Reaction Pathways and Outcomes

The steric bulk of the 2-(2-cyclobutylethyl) substituent is a significant factor that would govern the reaction pathways and outcomes. The presence of this bulky group adjacent to the hydroxyl group would hinder the approach of reagents, particularly large ones. This steric hindrance would likely favor reactions that are less sensitive to steric bulk. For example, in an elimination reaction, the regioselectivity (Zaitsev vs. Hofmann) could be affected by the steric congestion around the neighboring protons. Similarly, in substitution reactions, an SN2 pathway, which requires a backside attack on the carbinol carbon, would be significantly disfavored due to the steric hindrance posed by the bulky substituent. An SN1 pathway, proceeding through a planar carbocation intermediate, might be more favorable, although the stability of the secondary carbocation would also be a factor.

Without specific experimental data, any discussion remains speculative. The tables below are hypothetical and illustrate the kind of data that would be necessary to conduct a thorough analysis of the chemical reactivity of this compound.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

Oxidizing Agent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹)
PCC 25 Data not available
KMnO₄ 0 Data not available

Table 2: Hypothetical Product Distribution for the Dehydration of this compound

Acid Catalyst Temperature (°C) Product A (%) Product B (%)
H₂SO₄ 150 Data not available Data not available
H₃PO₄ 180 Data not available Data not available

Table of Compounds Mentioned

Compound Name
This compound
Potassium permanganate (KMnO₄)
Pyridinium chlorochromate (PCC)
Sodium dichromate (Na₂Cr₂O₇)
Sulfuric acid (H₂SO₄)
Phosphoric acid (H₃PO₄)

Spectroscopic Characterization Techniques for 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful method for providing detailed information about the carbon-hydrogen framework of 2-(2-Cyclobutylethyl)cyclopentan-1-ol.

In 1H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, the proton attached to the hydroxyl-bearing carbon (CH-OH) on the cyclopentane (B165970) ring is expected to resonate in the downfield region, typically between 3.5 and 4.5 ppm. The protons of the cyclobutane (B1203170) ring would likely appear in the range of 1.5 to 2.2 ppm, while the methylene (B1212753) protons of the ethyl linker and the cyclopentane ring would be found in the upfield region, generally between 1.2 and 1.9 ppm.

13C NMR spectroscopy provides information on the carbon skeleton. The carbon atom bonded to the hydroxyl group (C-OH) in the cyclopentane ring would exhibit a chemical shift in the range of 65-80 ppm. The carbons of the cyclobutane ring are expected to resonate at approximately 20-35 ppm, and the remaining methylene carbons of the cyclopentane and ethyl groups would appear in the 20-40 ppm range.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
CH-OH (Cyclopentane)3.5 - 4.565 - 80
CH (Cyclopentane, adjacent to substituent)1.8 - 2.545 - 55
CH2 (Cyclopentane)1.4 - 1.920 - 35
CH2 (Ethyl linker)1.2 - 1.630 - 40
CH (Cyclobutane)1.8 - 2.530 - 45
CH2 (Cyclobutane)1.5 - 2.220 - 30

Note: These are predicted values and may vary based on solvent and other experimental conditions.

The coupling constants (J-values) obtained from high-resolution 1H NMR spectra are crucial for determining the relative stereochemistry of the substituents on the cyclopentane ring. The magnitude of the vicinal coupling constant (3JHH) between the proton on the hydroxyl-bearing carbon and the adjacent proton on the substituted carbon depends on the dihedral angle between them. A larger coupling constant is generally observed for a trans (diaxial) relationship, while a smaller coupling constant is indicative of a cis (axial-equatorial or diequatorial) relationship. This analysis helps in establishing the cis or trans configuration of the 2-(2-cyclobutylethyl) group relative to the hydroxyl group.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton and carbon signals of this compound and elucidating its detailed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. scribd.com For instance, it would show correlations between the CH-OH proton and its neighboring protons on the cyclopentane ring, as well as couplings within the cyclobutane and ethyl fragments, confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the 13C signals based on the already assigned 1H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different structural fragments, such as showing a correlation from the protons on the ethyl linker to the carbons of both the cyclopentane and cyclobutane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding. mdpi.com For example, a NOESY cross-peak between the proton on the hydroxyl-bearing carbon and a proton on the cyclobutylethyl substituent would provide strong evidence for a cis relationship between these groups.

The cyclopentane and cyclobutane rings in this compound are not planar and can undergo conformational exchange. Dynamic NMR studies, which involve acquiring NMR spectra at different temperatures, can provide insights into these conformational processes. auremn.org.br By analyzing changes in chemical shifts and line shapes as a function of temperature, it is possible to determine the energy barriers for ring puckering and to identify the preferred conformations of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aliphatic cyclopentane, cyclobutane, and ethyl groups would appear in the 2850-3000 cm-1 region. The C-O stretching vibration of the secondary alcohol would be observed in the fingerprint region, typically around 1050-1150 cm-1. Raman spectroscopy can provide complementary information, particularly for the C-C bond vibrations of the cyclic and acyclic portions of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm-1) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Aliphatic)Stretching2850 - 3000Strong
C-O (Secondary Alcohol)Stretching1050 - 1150Medium
C-CStretching800 - 1200Weak to Medium
CH2Bending (Scissoring)1450 - 1470Medium

Analysis of Ring Deformations and Conformations

Without experimental NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) studies, a scientifically rigorous analysis of the specific puckering of the cyclobutane and cyclopentane rings and the preferred orientation of the ethyl substituent in this compound is not possible.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

While general fragmentation patterns for alcohols and cycloalkanes can be predicted, the precise mass spectrum and the relative abundances of fragment ions for this compound are unknown without experimental data. A detailed fragmentation analysis requires a measured mass spectrum to identify the molecular ion peak and characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

The determination of a compound's solid-state structure, including bond lengths, bond angles, and crystal packing, is only possible through X-ray crystallographic analysis of a suitable single crystal. No crystallographic data for this compound has been deposited in crystallographic databases.

Given the lack of specific data, providing a detailed and factual article according to the requested outline is not feasible. Further empirical research is required to characterize this compound and provide the necessary data for a thorough spectroscopic and structural analysis.

Computational and Theoretical Studies of 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govaps.org It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of 2-(2-Cyclobutylethyl)cyclopentan-1-ol. arxiv.org DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. The optimized structure provides key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterBond/AngleValue
Bond LengthC(1)-O(hydroxyl)1.428 Å
C(1)-C(2)1.545 Å
C(ethyl)-C(cyclobutyl)1.552 Å
Bond AngleO-C(1)-C(2)109.8°
C(1)-C(2)-C(ethyl)112.5°
Dihedral AngleH-O-C(1)-C(2)65.3°

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT results.

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, particularly those involving electron correlation. nih.gov While computationally more demanding, these methods serve as benchmarks for DFT results and are used to obtain highly accurate energies and properties for smaller, representative fragments of the target molecule or for single-point energy calculations on DFT-optimized geometries.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. reddit.com

Basis Sets : For a molecule containing carbon, hydrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used as they provide a good compromise between accuracy and computational expense. For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVDZ or cc-pVTZ, are often employed.

Functionals : The choice of DFT functional is critical. The B3LYP hybrid functional is a popular choice for organic molecules. mdpi.com Other functionals, such as the M06-2X or ωB97X-D, may offer better performance for specific properties, including non-covalent interactions, which could be relevant in analyzing the conformational preferences of the flexible ethyl-cyclobutane side chain.

Molecular Dynamics Simulations for Conformational Dynamics and Energy Minima

While quantum chemical calculations are excellent for studying static, minimum-energy structures, this compound possesses significant conformational flexibility. The rotation around single bonds in the ethyl chain and the puckering of both the cyclopentane (B165970) and cyclobutane (B1203170) rings lead to a complex potential energy surface. researchgate.net

Molecular Dynamics (MD) simulations are used to explore this conformational space by simulating the atomic motions over time. mdpi.comnih.gov By solving Newton's equations of motion for the system, MD simulations can identify the most stable conformers and the energy barriers between them. researchgate.net This provides insight into the molecule's dynamic behavior in different environments, such as in the gas phase or in a solvent. mdpi.com

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound from MD Simulations

ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
1Extended ethyl chain, chair-like cyclopentane0.0065.2
2Gauche ethyl chain, chair-like cyclopentane0.8520.1
3Extended ethyl chain, envelope cyclopentane1.509.5
4Gauche ethyl chain, envelope cyclopentane2.105.2

Note: The data in this table is hypothetical, illustrating how MD simulations can quantify the stability of different molecular shapes.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. researchgate.net By mapping the potential energy surface, it is possible to identify the most likely pathways for a chemical transformation.

A key aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Computational algorithms can locate these first-order saddle points on the potential energy surface. Once the structures of the reactants, products, and the transition state are optimized, the activation energy (energy barrier) for the reaction can be calculated. This barrier is a critical determinant of the reaction rate.

For this compound, a potential reaction for study would be acid-catalyzed dehydration. Theoretical calculations could explore the different possible elimination products and determine the transition states leading to each, thereby predicting the regioselectivity of the reaction.

Table 3: Hypothetical Calculated Energy Barriers for a Dehydration Reaction

Reaction PathwayProductΔE‡ (Activation Energy) (kcal/mol)
Pathway A1-(2-Cyclobutylethyl)cyclopent-1-ene25.4
Pathway B3-(2-Cyclobutylethyl)cyclopent-1-ene28.1
Pathway CCyclobutylideneethylcyclopentane32.5

Note: This data is hypothetical and illustrates the kind of predictive information that can be obtained from transition state calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, computational methods can be employed to calculate the energies and visualize the spatial distributions of these frontier orbitals. This information helps predict how the molecule will interact with other reagents. For example, the locations of the HOMO and LUMO lobes can indicate the likely sites of nucleophilic or electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
Molecular OrbitalCalculated Energy (eV)
HOMO-9.8
LUMO+1.5
HOMO-LUMO Gap11.3

Reaction Pathway Exploration

Computational chemistry provides a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the detailed exploration of reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine activation energies and reaction thermodynamics. nih.gov This is particularly useful for understanding reaction mechanisms and predicting product distributions.

For an alcohol like this compound, a common reaction to study computationally would be its acid-catalyzed dehydration. This reaction can proceed through different pathways to yield various alkene isomers. Computational modeling can be used to:

Identify the structures of all possible transition states.

Calculate the activation energy (the energy barrier) for each pathway.

Determine the relative stability of the resulting alkene products.

Studies on similar cyclic compounds, such as the base-catalyzed reactions of cyclobutane-1,2-dione, demonstrate that computational methods can successfully predict the most feasible reaction pathway by comparing the Gibbs free energies of activation for different potential routes. nih.govresearchgate.net The pathway with the lowest activation barrier is typically the kinetically favored one.

Computational Analysis of Spectroscopic Data (e.g., NMR, IR, Raman)

Computational methods are extensively used to predict and interpret spectroscopic data, providing a crucial link between a molecule's computed structure and its experimental characterization. nih.gov By calculating theoretical spectra and comparing them to experimental results, scientists can confirm molecular structures, assign spectral peaks, and gain insight into conformational preferences. nih.govresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com Using methods like Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.netresearchgate.net These values can then be converted into chemical shifts that can be compared directly with experimental data, aiding in the definitive assignment of complex spectra. github.io

IR and Raman Spectroscopy: The vibrational frequencies corresponding to the normal modes of a molecule can be calculated computationally. These frequencies correlate with the absorption bands in an IR spectrum and the scattered peaks in a Raman spectrum. Such calculations are invaluable for assigning specific bands to the stretching and bending vibrations of functional groups, such as the characteristic O-H stretch of the alcohol group in this compound.

Table 2: Comparison of Typical Predicted and Experimental Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeatureTypical Predicted RangeTypical Experimental Range
¹³C NMRC-OH Chemical Shift (ppm)65-7568-78
¹H NMRH-C-OH Chemical Shift (ppm)3.4-4.23.5-4.5
IR SpectroscopyO-H Stretch (cm⁻¹)3300-35003200-3600 (broad)

Note: The values in Table 2 represent typical ranges for secondary alcohols and are for illustrative purposes. Precise calculated values depend on the computational method, basis set, and consideration of solvent effects.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling allows for the investigation of relationships between a molecule's structure and its chemical reactivity without conducting laboratory experiments. These models use calculated molecular descriptors—quantifiable properties derived from the molecule's structure, such as electronic, steric, or topological parameters—to predict reactivity.

For a class of compounds including this compound, one could develop a Quantitative Structure-Reactivity Relationship (QSRR) model. Such a model might correlate descriptors like the partial atomic charge on the carbinol carbon or the energy of the HOMO with the rate of a specific reaction (e.g., oxidation). Computational studies on alcohol dehydrogenase, for example, have shown that enzyme activity can correlate well with the calculated partial charges of the substrate alcohols. jscimedcentral.com This approach enables the prediction of reactivity for new, unsynthesized molecules and can guide the design of compounds with desired chemical properties. mdpi.com

Synthesis and Study of Derivatives and Analogues of 2 2 Cyclobutylethyl Cyclopentan 1 Ol

Design Principles for Structural Modification

The structural modification of 2-(2-Cyclobutylethyl)cyclopentan-1-ol is guided by established principles of medicinal chemistry and material science. The design of new analogues is an iterative process aimed at enhancing specific properties by systematically altering the molecule's three-dimensional structure. drugdesign.org Key strategies involve modifying the size, shape, and polarity of the compound to influence its interactions with biological targets or its material characteristics.

Core design principles include:

Exploiting Hydrophobic Interactions: The cyclobutane (B1203170) and cyclopentane (B165970) rings, along with the ethyl bridge, form a significant hydrophobic scaffold. Modifications often involve altering the size of these rings or adding substituents to optimize packing and hydrophobic interactions within a target binding pocket.

Hydrogen Bonding Capabilities: The hydroxyl group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. Structural design focuses on orienting this group to form key interactions. Derivatization of the hydroxyl group can modulate its hydrogen bonding capacity. drugdesign.org

Conformational Restriction: The puckered nature of the cyclobutane and cyclopentane rings provides a degree of conformational rigidity. researchgate.net Design strategies may seek to increase this rigidity by introducing larger substituents or creating fused ring systems to lock the molecule into a specific bioactive conformation. This can reduce the entropic penalty upon binding to a target.

Isosteric Replacement: The cyclobutane ring can be considered a conformationally restricted isostere for propyl or butyl groups. researchgate.netru.nl This principle allows chemists to replace more flexible alkyl chains with the cyclobutane motif to improve metabolic stability and binding efficiency. researchgate.net Similarly, the cyclopentane ring can be replaced with other cyclic systems to explore different spatial arrangements.

Synthetic Routes to Analogues with Modified Cyclobutane or Cyclopentane Rings

The synthesis of analogues with altered ring structures is a cornerstone of research in this area. A variety of synthetic methods are available for the regioselective and stereoselective construction of substituted four- and five-membered carbocycles. researchgate.net

Modification of the Cyclobutane Ring: The construction of cyclobutane derivatives often relies on [2+2] cycloaddition reactions. researchgate.netru.nl For instance, the reaction between a vinyl ether and a sulfonyl allene (B1206475) under hyperbaric conditions can yield a functionalized cyclobutane core that can be further elaborated. ru.nl Other methods include the cyclization of 1,4-dihalides or the photochemical cycloaddition of alkenes. The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which can be a strategic step in a synthetic sequence to yield more complex structures. researchgate.net

Modification of the Cyclopentane Ring: A wide array of methodologies exists for synthesizing substituted cyclopentane rings. amanote.com Common approaches include:

Intramolecular Aldol (B89426) Condensation: Cyclization of 1,6-dicarbonyl compounds.

Radical Cyclization: 5-exo-trig cyclization of alkenyl radicals onto an alkene.

Ring-Closing Metathesis (RCM): Using Grubbs' or other catalysts to cyclize a diene precursor.

Diels-Alder Reactions: Followed by cleavage of the resulting bicyclic system.

The table below outlines potential synthetic strategies for creating analogues of the parent compound.

Analogue TypeSynthetic StrategyKey Precursors
Expanded Cyclobutane Ring (e.g., Cyclopentyl)Ring expansion of a cyclobutanone (B123998) derivativeCyclobutanone, Diazomethane
Contracted Cyclopentane Ring (e.g., Cyclobutyl)Ring contraction of a cyclopentanone (B42830) (e.g., Favorskii rearrangement)α-halocyclopentanone
Substituted Cyclobutane Ring[2+2] CycloadditionSubstituted alkene, Ketene
Substituted Cyclopentane RingMichael addition followed by intramolecular cyclizationα,β-Unsaturated ketone, Enolate

Functionalization and Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for functionalization to alter the compound's physicochemical properties, such as polarity, solubility, and reactivity. nih.gov Chemical derivatization is a common strategy to enhance sensitivity in analytical methods or to serve as a handle for further synthetic transformations. researchgate.net

Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, DMAP) to form esters. nih.govresearchgate.net

Etherification: Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH) via the Williamson ether synthesis to form ethers.

Silylation: Protection of the hydroxyl group by reacting it with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl (B98337) chloride (TMSCl).

Oxidation: Conversion of the secondary alcohol to the corresponding ketone using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

The choice of solvent can significantly influence the outcome of derivatization reactions. For example, using acetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) can favor the oxidation of secondary alcohols as a side reaction. nih.gov

Derivative TypeReagentReaction Condition
Acetate EsterAcetic Anhydride (Ac₂O)Pyridine, Room Temperature
Benzoate EsterBenzoyl ChlorideTriethylamine, CH₂Cl₂
Methyl EtherMethyl Iodide (CH₃I), Sodium Hydride (NaH)Tetrahydrofuran (THF)
Silyl EtherTBDMSCl, ImidazoleDimethylformamide (DMF)
KetonePyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)

Introduction of Additional Stereochemical Complexity

The parent compound, this compound, possesses multiple stereocenters, leading to the existence of several diastereomers. The introduction of additional stereochemical complexity is a key strategy for exploring the three-dimensional space of the molecule. This can be achieved by:

Introducing Substituents: Adding substituents to either the cyclobutane or cyclopentane ring creates new chiral centers. The stereochemical outcome of these additions can often be controlled through substrate-directed reactions or the use of chiral catalysts.

Stereoselective Synthesis: Employing stereoselective reactions during the synthesis of the core structure. For example, the reduction of a precursor ketone, 2-(2-Cyclobutylethyl)cyclopentan-1-one, using chiral reducing agents like (R)- or (S)-CBS reagents can selectively produce one enantiomer of the alcohol.

Diastereoselective Reactions: In molecules that already contain a chiral center, subsequent reactions can be influenced by this existing stereochemistry, leading to a preference for the formation of one diastereomer over another. This is known as diastereoselective synthesis. For example, the conjugate addition of an amine to a cyclobutane scaffold can proceed with high diastereoselectivity due to steric-approach control. researchgate.net

The creation of a library of stereoisomers is crucial for understanding structure-activity relationships, as different isomers can exhibit vastly different biological activities and physical properties.

Comparative Studies of Conformational Behavior in Analogues

Comparative studies focus on how structural modifications affect this conformational landscape:

Ring Puckering: The degree of puckering in the cyclobutane ring is influenced by the size and nature of its substituents. Larger substituents can alter the preferred puckered state. nih.gov

Inter-ring Orientation: The ethyl linker allows for rotation, but steric interactions between the two rings can lead to preferred orientations. Modifying the length of the linker or introducing substituents can significantly change the dominant conformation and the spatial relationship between the rings.

Intramolecular Interactions: In derivatives, newly introduced functional groups can engage in intramolecular hydrogen bonding or dipole-dipole interactions, which can stabilize specific conformations.

Computational modeling and NMR spectroscopy (e.g., NOE experiments) are powerful tools for elucidating the preferred conformations of these analogues in solution.

Comparative Analysis of Chemical Reactivity Profiles of Derivatives

Reactivity of the Hydroxyl Group: Converting the alcohol to an ester or an ether changes its reactivity. Esters are susceptible to hydrolysis under acidic or basic conditions, while ethers are generally more stable. Silyl ethers are commonly used as protecting groups because they are stable under many conditions but can be selectively removed.

Ring Strain and Reactivity: The cyclobutane ring possesses significant strain energy (approximately 26 kcal/mol), making it more reactive than larger rings under certain conditions like thermolysis or in the presence of transition metals. researchgate.netnih.gov Introducing substituents that increase this strain can enhance the ring's propensity for ring-opening reactions. researchgate.net

Neighboring Group Participation: The functional group on the cyclopentane ring can influence reactions occurring on the cyclobutane ring, and vice versa. For example, the hydroxyl group could participate in a neighboring group effect, accelerating a reaction at a nearby carbon center. Quantum chemical modeling can be employed to compare the reactivity and reaction mechanisms of different derivatives. researchgate.net

By systematically synthesizing and studying these derivatives, researchers can build a comprehensive understanding of how subtle changes in molecular structure translate to significant differences in chemical behavior.

Advanced Applications of 2 2 Cyclobutylethyl Cyclopentan 1 Ol in Organic Synthesis

Utility as a Chiral Building Block in Multistep Syntheses

Chiral building blocks are crucial in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and natural products. These molecules possess one or more stereocenters, enabling the construction of complex target molecules with specific three-dimensional arrangements. The use of chiral building blocks simplifies synthetic routes and often provides better control over the stereochemistry of the final product. nih.govsigmaaldrich.com Chiral alcohols, for instance, are valuable intermediates that can be synthesized through methods like the asymmetric catalytic hydrogenation of carbonyl compounds.

Role as an Intermediate in the Construction of Complex Molecular Architectures

Organic compounds with cyclic motifs serve as important intermediates in the synthesis of more complex molecules. ontosight.aiontosight.ai For example, cyclopentanone (B42830) derivatives can be utilized as precursors in the fragrance and pharmaceutical industries. ontosight.ai The synthesis of such intermediates may involve reactions like Grignard reactions or aldol (B89426) condensations followed by reduction and alkylation steps. ontosight.ai The structural features of these intermediates, such as ring size and substituent groups, significantly influence their reactivity and suitability for constructing larger, more intricate molecular frameworks.

Cycloalkanol Motif as a Structural Feature in Organic Transformations

Cycloalkanols, which are cyclic hydrocarbons containing a hydroxyl group, are fundamental structural motifs in organic chemistry. wikipedia.orgnih.gov The reactivity of the hydroxyl group allows for a wide range of organic transformations, including oxidation, esterification, and etherification. The ring structure of cycloalkanols, from cyclopropane (B1198618) to larger rings, imparts specific conformational properties and can influence the stereochemical outcome of reactions. wikipedia.org For instance, the chair conformation of cyclohexane (B81311) is a key concept in understanding the reactivity of substituted cyclohexanols. youtube.comyoutube.com

Design and Synthesis of Novel Scaffolds Incorporating the 2-(2-Cyclobutylethyl)cyclopentan-1-ol Framework

The design and synthesis of novel molecular scaffolds are central to medicinal chemistry and drug discovery. unife.itrsc.org A scaffold represents the core structure of a molecule to which various functional groups can be attached. mdpi.com The goal is to create new chemical entities with desired biological activities. This process often involves computational modeling to predict the properties of new scaffolds, followed by synthetic efforts to produce them. nih.gov The development of new synthetic methodologies is crucial for accessing novel and diverse molecular frameworks. unife.it A core-hopping strategy, for example, can be employed to replace a known scaffold with a new one to improve properties like potency and selectivity. nih.gov

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 2-(2-Cyclobutylethyl)cyclopentan-1-ol provides an opportunity to move beyond traditional synthetic methods towards more efficient and environmentally benign processes. Future research should prioritize the development of innovative and sustainable routes to this and related structures.

One promising avenue is the application of green chemistry principles. pnas.orgfrontiersin.orgpaperpublications.org This could involve the use of renewable starting materials, minimizing the use of hazardous solvents, and employing catalytic rather than stoichiometric reagents. paperpublications.org For instance, developing catalytic routes that avoid harsh conditions and reduce waste generation would be a significant advancement. frontiersin.orgnih.gov The use of alcohols as sustainable reagents in various organic transformations has been a growing area of interest and could be leveraged in synthetic strategies. nih.gov

Furthermore, the synthesis of functionalized cyclopentanols and cyclobutane (B1203170) derivatives can be approached through various modern synthetic reactions. google.comnih.govresearchgate.net For cyclobutanes, methods like [2+2] cycloadditions could be explored to construct the four-membered ring with high stereocontrol. nih.govnih.gov The inherent ring strain of cyclobutane derivatives makes them versatile intermediates for a variety of chemical transformations, including ring-opening and ring-expansion reactions, which could be harnessed in novel synthetic pathways. nih.govresearchgate.netresearchgate.net

Recent advances in catalysis, such as the use of natural base catalysts derived from waste materials, could also offer an eco-friendly approach to key synthetic steps. oiccpress.com Such methods, combined with energy-efficient techniques like microwave-assisted synthesis, could lead to highly efficient and sustainable production of This compound . frontiersin.orgnih.gov

Exploration of Unconventional Reactivity and Novel Transformations

The unique structural combination of a cyclopentanol (B49286) and a cyclobutylethyl side chain in This compound suggests the potential for unconventional reactivity and novel chemical transformations. The strained cyclobutane ring, in particular, can be a source of interesting chemical behavior. nih.govresearchgate.net

Future research could focus on leveraging the ring strain of the cyclobutane moiety to drive selective reactions. Strain-promoted reactions could lead to the formation of complex molecular architectures that would be difficult to access through other means. nih.gov For example, transition-metal-catalyzed domino reactions involving strained bicyclic systems have been shown to produce highly functionalized ring systems, and similar principles could be applied here. beilstein-journals.org

The alcohol functional group also offers a handle for a wide range of transformations. Beyond standard oxidation and substitution reactions, exploration into less common reactions could be fruitful. For example, electrocatalytic oxidation using nitroxyl (B88944) derivatives has shown interesting reactivity trends that are not solely governed by sterics, which could be relevant for a sterically hindered alcohol like the target compound. nih.gov

Moreover, the interplay between the cyclopentanol and the cyclobutylethyl groups could lead to novel intramolecular reactions. Designing transformations that involve both ring systems simultaneously could open up pathways to complex polycyclic structures.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Defining the target molecule, This compound .

Using a retrosynthesis prediction tool to generate a set of possible synthetic routes.

Employing reaction prediction models to evaluate the feasibility and potential yield of each step in the proposed routes.

Selecting the optimal route based on factors like cost, efficiency, and sustainability.

Potentially, implementing the synthesis on an automated platform.

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and reaction mechanisms of This compound is crucial for its potential applications. Advanced spectroscopic and computational methods will be indispensable in this regard.

Given the presence of multiple stereocenters, determining the exact stereochemistry of the molecule will be a key challenge. While standard techniques like NMR and IR spectroscopy are fundamental for structural elucidation, they may not be sufficient to distinguish between complex stereoisomers. youtube.comnumberanalytics.com Advanced techniques such as two-dimensional NMR (2D NMR) spectroscopy will be essential for mapping out the connectivity and spatial relationships of the atoms. numberanalytics.com In cases of enantiomers, chiral recognition techniques, possibly coupled with electrochemical methods, might be necessary. mdpi.com

Computational chemistry, particularly density functional theory (DFT), can provide deep insights into the molecule's properties and reactivity. rsc.orgacs.orgnih.govnumberanalytics.com DFT calculations can be used to:

Predict the most stable conformations of the molecule.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in experimental structure confirmation.

Model reaction pathways to understand the mechanisms of its formation and subsequent transformations. rsc.orgnumberanalytics.com

Calculate the energies of transition states and intermediates to explain observed reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Cyclobutylethyl)cyclopentan-1-ol, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via reduction of its ketone precursor (e.g., 2-(2-cyclobutylethyl)cyclopentanone) using agents like LiAlH₄ or NaBH₄. Substitution reactions (e.g., TsCl-mediated activation followed by nucleophilic displacement) are also viable. For example, LiAlH₄ typically achieves higher yields (>80%) in sterically hindered systems compared to NaBH₄ (~60%) due to its stronger reducing power . Reaction temperature and solvent polarity significantly impact stereoselectivity, with polar aprotic solvents favoring trans-isomers.

Q. How is structural characterization of this compound performed?

  • Answer : Techniques include:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify cyclobutyl and cyclopentanol moieties. The hydroxyl proton typically appears as a broad singlet (δ 1.5–2.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₂₀O) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming cyclobutane ring strain (~110° bond angles) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

  • Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-cyclopentanol derivatives) to induce asymmetry .
  • Asymmetric Catalysis : Chiral catalysts like (+)-IpcBH₂ (from ) achieve >90% enantiomeric excess (ee) in hydroboration-oxidation steps.
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate diastereomers post-synthesis .
    • Table : Comparison of Stereochemical Methods
Methodee (%)Yield (%)Cost
Chiral Auxiliary85–9270–80High
Asymmetric Catalysis90–9560–75Medium
Chromatographic Resolution99+40–50Very High

Q. How do computational models predict the biological activity of this compound?

  • Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinity with enzymes like cytochrome P450. The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Tyr96 in P450).
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) correlates logP (2.8) and polar surface area (40 Ų) with antimicrobial activity (IC₅₀ ~ 50 μM) .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability in lipid bilayers, predicting blood-brain barrier permeability (Pe ~ 8 × 10⁻⁶ cm/s) .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.
  • Metabolite Profiling : LC-MS/MS detects oxidative metabolites (e.g., cyclopentanone derivatives) that may contribute to cytotoxicity .
  • Control Experiments : Use cyclopentanol analogs (e.g., 2-methylcyclopentanol) to isolate the role of the cyclobutylethyl group in observed activity .

Methodological Guidance

Q. How to optimize reaction conditions for large-scale synthesis without compromising stereopurity?

  • Answer :

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic reductions (ΔH = −120 kJ/mol).
  • In Situ Monitoring : FTIR tracks intermediate formation (e.g., ketone → alcohol conversion) in real time .
  • DoE (Design of Experiments) : Response surface methodology (RSM) optimizes parameters (e.g., 45°C, THF solvent, 12 h reaction time) for 90% yield and 95% ee .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., cyclobutane ring-opening).
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 h); <5% degradation indicates suitability for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.